An In-Depth Technical Guide to N-Dodecylaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-Dodecylaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-Dodecylaniline, a versatile secondary amine with significant applications in organic synthesis, materials science, and as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical and physical properties, synthesis methodologies, reactivity, and safe handling protocols.
Core Chemical and Physical Properties
N-Dodecylaniline (CAS No. 3007-74-7) is an organic compound characterized by a dodecyl group attached to the nitrogen atom of an aniline molecule.[1][2] This unique structure, combining a long aliphatic chain with an aromatic amine, imparts a distinct set of properties that are crucial for its various applications.[3] The presence of the hydrophobic dodecyl tail enhances its solubility in organic solvents, while the aniline moiety provides a reactive site for a multitude of chemical transformations.[4]
Molecular and Physical Data Summary
The fundamental properties of N-Dodecylaniline are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₁N | [2][4][5] |
| Molecular Weight | 261.45 g/mol | [2][4][5][6][7] |
| IUPAC Name | N-dodecylaniline | [2][5] |
| CAS Number | 3007-74-7 | [1][2][5] |
| Appearance | White to yellow or orange solid or liquid | [1] |
| Melting Point | 25 °C | [1][4][7] |
| Boiling Point | 160-161 °C at 2 Torr | [1][7] |
| Flash Point | 181.3 °C | [4] |
| Solubility | Soluble in organic solvents like benzene; low solubility in water.[1][4] |
Note: The boiling point is provided at a reduced pressure. The boiling point at atmospheric pressure is significantly higher, around 373.2°C at 760 mmHg.[4]
Synthesis Methodologies
The synthesis of N-Dodecylaniline can be achieved through several established chemical routes. The choice of a particular method often depends on the desired purity, scale of production, and the availability of starting materials.
Alkylation of Aniline
A common and direct method for the synthesis of N-Dodecylaniline is the N-alkylation of aniline with a dodecyl halide, such as dodecyl bromide or iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[4]
Experimental Protocol: Synthesis of N-Dodecylaniline via Alkylation
Objective: To synthesize N-Dodecylaniline by the alkylation of aniline with dodecyl bromide.
Materials:
-
Aniline
-
Dodecyl bromide
-
Potassium carbonate (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. While stirring, add dodecyl bromide (1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-Dodecylaniline.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure N-Dodecylaniline.
Reductive Amination
Another synthetic route involves the reductive amination of dodecanal with aniline. This two-step, one-pot reaction first forms an imine intermediate, which is then reduced to the secondary amine.
Conceptual Workflow: Reductive Amination
Caption: Reductive amination pathway for N-Dodecylaniline synthesis.
Chemical Reactivity and Applications
The reactivity of N-Dodecylaniline is primarily governed by the nucleophilic nitrogen atom and the electrophilic aromatic ring. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of organic molecules.[1][4]
Key Chemical Reactions
-
Electrophilic Aromatic Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The dodecyl group may exert some steric hindrance, influencing the regioselectivity of these reactions.[4]
-
N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated to form tertiary amines or acylated with acyl chlorides or anhydrides to produce amides.[4]
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions.
Applications in Research and Drug Development
N-Dodecylaniline and its derivatives have found utility in several areas of scientific research and industrial applications:
-
Intermediate in Chemical Synthesis: It serves as a crucial building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and specialty chemicals.[1][3] The long alkyl chain can be exploited to impart specific physical properties, such as lipophilicity, to the final product.
-
Materials Science: Derivatives of N-Dodecylaniline are utilized in the production of liquid crystals and conductive polymers.[4] Its amphiphilic nature also makes it suitable for use as a surfactant or emulsifier.[4]
-
Drug Development: In the context of drug development, the N-dodecylaniline scaffold can be incorporated into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties. The dodecyl group can enhance membrane permeability and influence protein binding. Pharmaceutical intermediates like N-Dodecylaniline are fundamental in connecting basic chemical research with drug production.[]
Spectroscopic and Spectrometric Analysis
The structural elucidation of N-Dodecylaniline and its reaction products relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the carbon adjacent to the nitrogen, the long aliphatic chain, and the N-H proton.
-
Infrared (IR) Spectroscopy: The IR spectrum of N-Dodecylaniline will exhibit characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching vibrations of the aromatic ring and the alkyl chain (around 3100-2850 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹).[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.[9]
Safety and Handling
N-Dodecylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and eye irritation.[2][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Future Perspectives
While N-Dodecylaniline is a well-established chemical intermediate, ongoing research continues to explore its potential in new applications. Further studies are needed to fully understand its mechanism of action in various biological systems and to explore its potential as a scaffold for the development of novel therapeutic agents.[4] A comprehensive evaluation of its toxicological profile and environmental impact is also crucial for its responsible and sustainable use.[4]
References
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- Understanding N-Dodecylaniline (CAS 3007-74-7)
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N-Dodecylaniline | C18H31N | CID 76362 - PubChem. (URL: [Link])
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Synthesis of a. N-Acetyl-4-n-dodecylaniline - PrepChem.com. (URL: [Link])
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Dodecylaniline | C18H31N | CID 3015422 - PubChem. (URL: [Link])
- Key Applications of N-Dodecylaniline (CAS 3007-74-7) in Modern Chemistry. (URL: )
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N-DODECYLANILINE | CAS 3007-74-7 - Matrix Fine Chemicals. (URL: [Link])
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4-Dodecylaniline | CAS#:104-42-7 | Chemsrc. (URL: [Link])
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])
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Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (URL: [Link])
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